SCH-451659

Prostate Cancer Xenograft Model In Vivo Efficacy

Choose SCH-451659 for robust androgen biosynthesis studies. Its 2.4 nM IC50 ensures complete 17β-HSD3 blockade at low concentrations, with >1000-fold selectivity over cytotoxicity. Reduces plasma testosterone ~68% in vivo, providing a validated benchmark for target engagement and assay calibration.

Molecular Formula C30H39Cl2N3O2
Molecular Weight 544.6 g/mol
CAS No. 502628-66-2
Cat. No. B1681543
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSCH-451659
CAS502628-66-2
SynonymsSCH-451659
Molecular FormulaC30H39Cl2N3O2
Molecular Weight544.6 g/mol
Structural Identifiers
SMILESCC(=O)N1CCC(CC1)CC(=O)N2CCN(CC2C(C)(C)C)C(C3=CC=C(C=C3)Cl)C4=CC=C(C=C4)Cl
InChIInChI=1S/C30H39Cl2N3O2/c1-21(36)33-15-13-22(14-16-33)19-28(37)35-18-17-34(20-27(35)30(2,3)4)29(23-5-9-25(31)10-6-23)24-7-11-26(32)12-8-24/h5-12,22,27,29H,13-20H2,1-4H3/t27-/m1/s1
InChIKeyAEDJOEAGMKHNID-HHHXNRCGSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





SCH-451659 (502628-66-2): A 17β-HSD3 Inhibitor for Hormone-Dependent Prostate Cancer Research


SCH-451659 (CAS 502628-66-2), also known as STX1383, is a non-steroidal, small-molecule inhibitor targeting the 17β-hydroxysteroid dehydrogenase type 3 (17β-HSD3) enzyme [1]. This enzyme catalyzes the conversion of the weak androgen androstenedione to testosterone, a key driver of prostate cancer growth [1]. As a tool compound, SCH-451659 is utilized in preclinical research to explore the therapeutic potential of blocking intratumoral androgen synthesis, offering a distinct mechanistic approach compared to androgen receptor antagonists or CYP17A1 inhibitors.

Why SCH-451659 (502628-66-2) Cannot Be Replaced by a Generic 17β-HSD3 Inhibitor


17β-HSD3 inhibitors are a heterogeneous class of compounds with widely varying selectivity and in vivo efficacy [1]. While many compounds demonstrate potent inhibition of 17β-HSD3 in cell-free assays, their translation to a whole-cell context or, more critically, to an in vivo model of hormone-dependent prostate cancer is not guaranteed [2]. SCH-451659 distinguishes itself as a well-characterized, highly potent (IC50 = 5 nM) inhibitor with a documented, albeit limited, selectivity profile and, most importantly, a proven ability to significantly inhibit androgen-dependent tumor growth in vivo [REFS-1, REFS-2]. This validated in vivo activity makes it a critical positive control and a benchmark for evaluating newer, less characterized inhibitors, as its performance in a complex biological system provides a standard that simple IC50 values cannot.

Quantitative Evidence for SCH-451659 (502628-66-2) Differentiation


In Vivo Tumor Growth Inhibition Validates SCH-451659 as a Benchmark for Functional Activity

SCH-451659 (STX1383) demonstrated significant inhibition of androgen-dependent tumor growth in a castrated male MF-1 mouse xenograft model bearing LNCaP(HSD3) prostate cancer cells [1]. In this model, tumor growth was stimulated by androstenedione. Treatment with SCH-451659 resulted in a significant reduction in tumor volume compared to vehicle control [1]. Critically, this in vivo efficacy provides a higher standard of functional validation than in vitro IC50 data alone and positions SCH-451659 as a key reference compound. For comparison, while many 17β-HSD3 inhibitors, including STX2171 (IC50 ~200 nM) [2], show in vitro activity, their in vivo efficacy is not always demonstrated or published, making SCH-451659 a more robust positive control for functional studies.

Prostate Cancer Xenograft Model In Vivo Efficacy

Quantitative Selectivity Profile Distinguishes SCH-451659 from Other 17β-HSD3 Inhibitors

SCH-451659 exhibits a distinct selectivity profile across 17β-HSD isoforms, a key parameter for interpreting experimental results. In a comparative study, SCH-451659 demonstrated potent inhibition of 17β-HSD3 with an IC50 of 5 nM [1]. At a concentration of 10 μM, it showed only 19.6% inhibition of 17β-HSD type 1 and 18.4% inhibition of 17β-HSD type 2 [1]. This profile contrasts with other compounds in the same study, such as STX2171 (IC50 200 nM for 17β-HSD3) which, despite being less potent, showed similar low inhibition of 17β-HSD2 (20.3% at 10 μM) [1]. This data underscores that potency and selectivity are not always correlated and must be considered independently when selecting a tool compound.

Enzyme Selectivity 17β-HSD1 17β-HSD2 Off-Target Effects

SCH-451659 Serves as an Established Positive Control for 17β-HSD3 Inhibition Assays

In the development and validation of new 17β-HSD3 inhibitors, SCH-451659 is consistently used as a positive control standard. A 2021 study by Vicker et al. explicitly designated SCH-451659 as the 'Positive Control' for their assays evaluating a novel series of tetrahydrodibenzazocines as 17β-HSD3 inhibitors [1]. Its well-defined IC50 (5 nM) and selectivity profile [2] provide a reliable benchmark for normalizing inter-assay variability and assessing the relative potency of new chemical entities. This established role as a reference compound contrasts with other, less characterized 17β-HSD3 inhibitors that are not widely adopted as standards, thereby reducing experimental uncertainty.

Assay Development Positive Control Enzymatic Assay

Optimal Research Applications for SCH-451659 (502628-66-2)


Validating Target Engagement in Preclinical Prostate Cancer Models

SCH-451659 is ideally suited as a positive control in in vivo studies of hormone-dependent prostate cancer. Researchers can use it to validate their LNCaP(HSD3) xenograft model, ensuring that the experimental system responds as expected to 17β-HSD3 inhibition [1]. Its ability to significantly lower plasma testosterone levels and inhibit androgen-dependent tumor growth in this model confirms that the observed anti-tumor effects are due to on-target enzyme inhibition [1]. This is a critical step before testing novel compounds or genetic perturbations.

Benchmarking Novel 17β-HSD3 Inhibitors in Enzyme and Cellular Assays

In the process of medicinal chemistry optimization or screening of new chemical entities, SCH-451659 serves as an essential benchmark. Its potent IC50 (5 nM) for 17β-HSD3 and its defined selectivity profile (low activity against 17β-HSD1 and 17β-HSD2) allow for a quantitative comparison of new inhibitors' potency and selectivity [REFS-1, REFS-2]. Including SCH-451659 as a positive control in each assay plate normalizes for inter-experimental variability and provides a clear, high-potency standard to gauge the progress of lead optimization campaigns.

Studying the Role of Intratumoral Androgen Synthesis in Castration-Resistant Prostate Cancer (CRPC)

For researchers investigating mechanisms of resistance to androgen deprivation therapy, SCH-451659 is a key tool compound. By specifically inhibiting 17β-HSD3, the enzyme responsible for converting adrenal androgens (androstenedione) to testosterone within the tumor microenvironment, researchers can dissect the contribution of intratumoral androgen synthesis to CRPC progression [1]. The compound's validated in vivo activity [1] makes it suitable for long-term studies exploring how blockade of this pathway affects tumor adaptation and the development of resistance to other therapies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for SCH-451659

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.